molecular formula C8H14OS B14435574 3-(Propan-2-yl)thian-4-one CAS No. 74601-37-9

3-(Propan-2-yl)thian-4-one

Cat. No.: B14435574
CAS No.: 74601-37-9
M. Wt: 158.26 g/mol
InChI Key: WXFFLTLJVKCJEO-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)thian-4-one is an organic compound that belongs to the class of thianones It is characterized by a thian-4-one ring structure with a propan-2-yl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)thian-4-one typically involves the reaction of thian-4-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time. The final product is obtained through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)thian-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives like hydrazones and oximes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Hydroxylamine, hydrazine, ethanol as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiane.

    Substitution: Hydrazones, oximes.

Scientific Research Applications

3-(Propan-2-yl)thian-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)thian-4-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thian-4-one: The parent compound without the propan-2-yl substituent.

    3-(Methylthio)thian-4-one: A similar compound with a methylthio group instead of the propan-2-yl group.

    3-(Ethylthio)thian-4-one: A compound with an ethylthio group at the third position.

Uniqueness

3-(Propan-2-yl)thian-4-one is unique due to its specific substituent, which imparts distinct chemical and physical properties. The propan-2-yl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

74601-37-9

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-propan-2-ylthian-4-one

InChI

InChI=1S/C8H14OS/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3

InChI Key

WXFFLTLJVKCJEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CSCCC1=O

Origin of Product

United States

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